6-Ethoxynaphthalen-1-amine
Overview
Description
6-Ethoxynaphthalen-1-amine is a chemical compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of an ethoxy group at the sixth position and an amine group at the first position on the naphthalene ring. This compound appears as a white to yellow crystalline powder and is soluble in organic solvents. It has gained significant attention in scientific research due to its potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxynaphthalen-1-amine typically involves the ethoxylation of naphthalene followed by amination. One common method is the reaction of 6-ethoxynaphthalene with ammonia or an amine under suitable conditions to introduce the amine group at the first position. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale ethoxylation and amination processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: 6-Ethoxynaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the positions adjacent to the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products:
Oxidation: Naphthoquinones
Reduction: Dihydro derivatives
Substitution: Various substituted naphthalenes depending on the reagents used.
Scientific Research Applications
6-Ethoxynaphthalen-1-amine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Ethoxynaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The amine group allows it to form hydrogen bonds and interact with various biological molecules. This interaction can lead to the inhibition or activation of specific enzymes and receptors, thereby exerting its biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .
Comparison with Similar Compounds
- 6-Methoxynaphthalen-1-amine
- 6-Propoxynaphthalen-1-amine
- 6-Butoxynaphthalen-1-amine
Comparison: 6-Ethoxynaphthalen-1-amine is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. For instance, the ethoxy group can influence the compound’s solubility, reactivity, and biological activity. Compared to 6-Methoxynaphthalen-1-amine, the ethoxy derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications .
Properties
IUPAC Name |
6-ethoxynaphthalen-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-14-10-6-7-11-9(8-10)4-3-5-12(11)13/h3-8H,2,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWDDIBURJQCLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628603 | |
Record name | 6-Ethoxynaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
837428-13-4 | |
Record name | 6-Ethoxynaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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